6-Bromo-2,4-dichloro-5-methylaniline
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Overview
Description
6-Bromo-2,4-dichloro-5-methylaniline is an organic compound with the molecular formula C7H6BrCl2N and a molecular weight of 254.94 g/mol . It is a solid at room temperature and is known for its applications in various chemical reactions and research fields.
Preparation Methods
The synthesis of 6-Bromo-2,4-dichloro-5-methylaniline typically involves multi-step reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Bromo-2,4-dichloro-5-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2,4-dichloro-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichloro-5-methylaniline involves its interaction with specific molecular targets. The presence of halogen atoms makes it reactive in various substitution and coupling reactions, allowing it to form new bonds and structures. The exact pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2,4-dichloro-5-methylaniline include:
2,6-Dibromo-4-methylaniline: Another halogenated aniline derivative used in similar reactions.
4-Bromo-2-methylaniline: A compound with a similar structure but fewer halogen atoms, affecting its reactivity and applications.
This compound is unique due to its specific combination of bromine and chlorine atoms, which influence its chemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-4,6-dichloro-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGIFRFAYNCUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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